Methyl trans-2-methylazetidine-3-carboxylate hydrochloride

Stereochemistry Chiral building blocks Diastereomeric purity

Methyl trans-2-methylazetidine-3-carboxylate hydrochloride (CAS 2733987-47-6, MW 165.62 g/mol, ≥97% purity) is a stereochemically defined azetidine derivative possessing the (2R,3S) trans configuration with a methyl substituent at C2 and a methyl ester at C3. The compound belongs to the four-membered saturated nitrogen heterocycle class, which exhibits significant ring strain (~25.4 kcal/mol) that drives unique reactivity and conformational constraint profiles relative to larger-ring analogs.

Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Cat. No. B12290521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trans-2-methylazetidine-3-carboxylate hydrochloride
Molecular FormulaC6H12ClNO2
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCC1C(CN1)C(=O)OC.Cl
InChIInChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H/t4-,5+;/m1./s1
InChIKeyTVJIWRQAMQUMPO-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl trans-2-methylazetidine-3-carboxylate hydrochloride (CAS 2733987-47-6): Procurement-Grade Stereochemically Defined Azetidine Building Block


Methyl trans-2-methylazetidine-3-carboxylate hydrochloride (CAS 2733987-47-6, MW 165.62 g/mol, ≥97% purity) is a stereochemically defined azetidine derivative possessing the (2R,3S) trans configuration with a methyl substituent at C2 and a methyl ester at C3 . The compound belongs to the four-membered saturated nitrogen heterocycle class, which exhibits significant ring strain (~25.4 kcal/mol) that drives unique reactivity and conformational constraint profiles relative to larger-ring analogs [1]. The hydrochloride salt form enhances aqueous solubility and bench stability, while the explicit trans-2,3-stereochemistry distinguishes it from racemic or stereochemically ambiguous 2-methylazetidine-3-carboxylate preparations available in the marketplace [2].

Stereo Defined trans-(2R,3S) configuration for reproducible chiral building block workflows
Form Hydrochloride salt; enhanced aqueous solubility and bench stability
Handle Methyl ester ready for direct amide coupling or SPPS after N-protection

Why Methyl Azetidine-3-carboxylate or Racemic 2-Methyl Analogs Cannot Substitute for Methyl trans-2-methylazetidine-3-carboxylate hydrochloride


Generic substitution of methyl trans-2-methylazetidine-3-carboxylate hydrochloride with the widely available methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9) or stereochemically undefined methyl 2-methylazetidine-3-carboxylate hydrochloride (CAS 1638761-38-2) introduces critical structural degeneracy that directly compromises the conformational and stereochemical precision required for structure-activity relationship (SAR) studies and peptidomimetic design. The unsubstituted analog lacks the C2-methyl group that modulates lipophilicity and steric environment [1], while the racemic or stereochemically ambiguous 2-methyl variants eliminate the trans diastereomeric relationship essential for predictable γ-turn induction in peptide backbones [2]. These differences are not cosmetic—they result in measurably divergent conformational populations and physicochemical properties that cannot be compensated for by adjusting reaction stoichiometry or purification protocols .

Factor
This product (trans-(2R,3S))
Racemic / unsubstituted analogs
Stereochemistry
Absolute trans configuration with two defined stereocenters
Undefined or racemic at C2; stereochemical ambiguity may compromise SAR interpretation
2-Methyl group
Modulates lipophilicity and steric environment
Missing methyl group alters physicochemical profile; may shift permeability and clearance
Conformation
Trans relationship supports γ-turn bias in constrained peptides
Lack of defined trans geometry may not reproduce γ-turn induction; conformational ensemble may differ

Quantitative Differentiation Evidence: Methyl trans-2-methylazetidine-3-carboxylate hydrochloride vs. Closest Analogs


Stereochemical Definition: trans-(2R,3S) Configuration vs. Stereochemically Undefined 2-Methylazetidine-3-carboxylate HCl

Methyl trans-2-methylazetidine-3-carboxylate hydrochloride is explicitly the (2R,3S)-trans diastereomer, confirmed by InChI Key TVJIWRQAMQUMPO-JBUOLDKXSA-N incorporating defined tetrahedral stereocenters at C2 and C3 . In contrast, the commonly sourced methyl 2-methylazetidine-3-carboxylate hydrochloride (CAS 1638761-38-2) bears an InChI lacking stereochemical descriptors (InChI=1S/C6H11NO2.ClH/c1-4-5(3-7-4)6(8)9-2;/h4-5,7H,3H2,1-2H3;1H), indicating racemic or stereochemically undefined material . The trans relationship places the C2-methyl and C3-carboxylate on opposite faces of the azetidine ring, which is structurally analogous to the trans-2-carboxyazetidine-3-acetic acid (t-CAA) pharmacophore exploited in glutamate receptor ligand design [1].

Stereochemical Identity
Head-to-head
Target: trans-(2R,3S) defined (InChI Key with stereocenters)
Comparator: undefined/racemic (no stereodescriptors)
Stereochemical identity may affect SAR interpretation; undefined material adds uncontrolled variable.
InChI-level structural evidence; supplier COA review advised.
Stereochemistry Chiral building blocks Diastereomeric purity

Conformational Propensity: γ-Turn Induction by 2-Alkyl-Azetidine Residues vs. β-Turn Preference of Proline Analogs

In a controlled molecular modeling, FT-IR, and ¹H NMR study of model tetrapeptides R₂CO-2-R₁Aze-L-Ala-NHMe, Baeza et al. demonstrated that 2-alkyl-2-carboxyazetidine (Aze) residues preferentially stabilize γ-turn conformations, with >40% of Ac-Aze-Ala-NHMe conformers exhibiting the characteristic COᵢ−NHᵢ₊₂ hydrogen bond of a γ-turn, and this percentage increasing to 50% for the 2,2-disubstituted azetidine derivative Ac-2-MeAze-Ala-NHMe [1]. In direct contrast, the corresponding proline (Pro) and α-methylproline (α-MePro) analogs predominantly induce β-turn conformations, with >70% of α-MePro-containing dipeptide conformers meeting β-turn geometric criteria [1]. The authors concluded that "Pro derivatives, especially α-MePro, are effective as β-turn inducers, whereas the lower azetidine homologues are more predisposed to induce γ-turns" [1]. This γ-turn propensity is a direct consequence of the four-membered ring geometry and the quasi-planar azetidine ring structure [2].

Conformational Preference
Reported
Azetidine residues: 40–50% γ-turn conformers vs Pro analogs: >70% β-turn
γ-turn bias may support distinct pharmacophore presentation; may not transfer to β-turn scaffolds.
Model tetrapeptide study; conformational context may differ in full-length peptides.
Peptidomimetics Conformational analysis Reverse turn induction

Computed Lipophilicity Differential: LogP Modulation by trans-2-Methyl Substitution vs. Unsubstituted Azetidine-3-carboxylate

The computed partition coefficient (LogP) for methyl trans-2-methylazetidine-3-carboxylate hydrochloride is −0.13, as reported in the Chem-Space compound property database [1]. The unsubstituted comparator methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9) exhibits a computed LogP of 0.509, as catalogued by PeptideDB and corroborated by ChemSrc (LogP 0.50960) [2]. The negative shift in computed LogP upon 2-methyl substitution (−0.13 vs. +0.51, ΔLogP ≈ −0.64) is counterintuitive from a simple additive fragment perspective and likely reflects the influence of the hydrochloride salt form, altered solvation due to steric shielding of the ester carbonyl, and the specific trans stereochemical arrangement [1]. The computed polar surface area (PSA) is 38 Ų for both compounds, indicating that lipophilicity modulation occurs without altering hydrogen-bonding capacity [1].

Lipophilicity Modulation
Reported
ΔLogP ≈ −0.64 (target −0.13 vs unsubstituted +0.51)
Lipophilicity shift may affect permeability and clearance; substitution not PK-equivalent.
Computed values; experimental logD confirmation may be needed.
Physicochemical properties Lipophilicity Drug-likeness optimization

Ester-Functionalized Synthetic Handle: Methyl Ester vs. Free Carboxylic Acid Forms for Diversification Strategies

Methyl trans-2-methylazetidine-3-carboxylate hydrochloride presents the C3-carboxylate as a methyl ester (CAS 2733987-47-6, MW 165.62), whereas the corresponding free acid, trans-2-methylazetidine-3-carboxylic acid (CAS 2883822-11-3), bears a carboxylic acid at the same position (MW 115.13 g/mol, predicted pKa 2.76 ± 0.40) . The ester form enables direct use in amide coupling, transesterification, and Grignard addition reactions without requiring a separate esterification step; hydrolysis to the free acid is readily accomplished under mild aqueous conditions [1]. This contrasts with the free acid, which requires activation (e.g., mixed anhydride, active ester formation) prior to nucleophilic derivatization and may undergo competing acid-base reactions with the azetidine nitrogen during coupling [1]. The methyl ester also serves as a latent carboxylate prodrug motif for cell permeability optimization in cellular assays .

Synthetic Handle
Class-level
Methyl ester: direct nucleophilic acyl substitution.
Free acid: requires activation (e.g., HATU, EDC).
Ester form may reduce synthetic steps; workflow efficiency context.
Hydrolysis to acid possible; batch-specific reactivity review advised.
Synthetic chemistry Prodrug design Functional group interconversion

Procurement-Driven Application Scenarios for Methyl trans-2-methylazetidine-3-carboxylate hydrochloride


γ-Turn-Constrained Peptidomimetic Lead Optimization

The trans-2-methylazetidine scaffold, as demonstrated by Baeza et al., preferentially induces γ-turn conformations (40–50% of conformers in model tetrapeptides) rather than the β-turns favored by proline and α-methylproline (>70% of conformers) [1]. This makes methyl trans-2-methylazetidine-3-carboxylate hydrochloride the procurement choice for medicinal chemistry programs seeking to explore γ-turn-stabilized bioactive conformations of peptide ligands targeting GPCRs, integrins, or protein–protein interaction interfaces. The explicit trans-(2R,3S) stereochemistry ensures that the conformational output of the incorporated residue is predictable and reproducible across synthesis batches . The methyl ester functionality allows direct incorporation into solid-phase peptide synthesis (SPPS) workflows following Boc- or Fmoc-protection of the azetidine nitrogen [2].

Stereochemically Controlled Chiral Building Block for Asymmetric Synthesis

With a defined (2R,3S) trans configuration validated by InChI Key (TVJIWRQAMQUMPO-JBUOLDKXSA-N), this compound provides two contiguous stereocenters in a compact, rigid scaffold [1]. This contrasts with the stereochemically undefined methyl 2-methylazetidine-3-carboxylate hydrochloride (CAS 1638761-38-2) available from general chemical suppliers . The trans relationship between C2-methyl and C3-carboxylate groups ensures predictable stereochemical outcomes in downstream transformations such as enolate alkylation, ester enolate Claisen rearrangements, and diastereoselective reductions, making it suitable for the asymmetric synthesis of complex alkaloid-like scaffolds and chiral ligand libraries [2].

Physicochemical Property Modulation in Fragment-Based Drug Discovery

The computed LogP differential of approximately −0.64 relative to the unsubstituted methyl azetidine-3-carboxylate hydrochloride (LogP −0.13 vs. +0.51) [1] positions this compound as a useful tool in fragment-based drug discovery (FBDD) campaigns where systematic lipophilicity titration is required. The 2-methyl substituent lowers LogP while maintaining the same polar surface area (38 Ų) and hydrogen-bonding capacity, enabling medicinal chemists to improve ligand efficiency metrics (LE, LLE) without compromising aqueous solubility [1]. The hydrochloride salt form further facilitates handling and dissolution in aqueous assay buffers [2].

ADC and PROTAC Linker Scaffold with Stereochemical Precision

The azetidine-3-carboxylate core is an established non-cleavable linker motif in antibody-drug conjugate (ADC) and PROTAC design, as evidenced by the widespread use of methyl azetidine-3-carboxylate hydrochloride as a linker building block [1]. The trans-2-methyl substituted variant adds a stereochemically defined chiral center adjacent to the linker attachment point, which can influence the conformational ensemble of the linker in solution and potentially modulate the ternary complex formation efficiency in PROTAC applications or the drug-to-antibody ratio (DAR) homogeneity in ADC constructs . The methyl ester provides a direct conjugation handle for amide bond formation with payload-warhead or E3-ligand moieties [2].

Application
Selection Property
Validation Focus
γ-Turn-constrained peptidomimetic design
Trans-2-methylazetidine scaffold conformational bias
Validate γ-turn stabilization in target peptide sequence
Asymmetric synthesis with defined stereocenters
Defined (2R,3S) trans configuration
Monitor stereochemical outcome in downstream transformations
Fragment-based lipophilicity tuning
Modulated logP without PSA change
Lipophilicity and solubility profiling in assay buffers
ADC / PROTAC linker design with chiral control
Stereochemically defined azetidine linker core
Assess linker conformation and ternary complex formation efficiency
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